4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride
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Overview
Description
4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H21ClO3S and a molecular weight of 268.8 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride typically involves the reaction of 4-hydroxybutane-1-sulfonyl chloride with 3-methylcyclohexanol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Sulfonyl hydride.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: A compound with a similar sulfonyl chloride group but with a trifluoromethyl substituent on the benzene ring.
4-Methylbenzenesulfonyl chloride: Another sulfonyl chloride compound with a methyl group on the benzene ring.
Uniqueness
4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride is unique due to the presence of the 3-methylcyclohexyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C11H21ClO3S |
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Molecular Weight |
268.80 g/mol |
IUPAC Name |
4-(3-methylcyclohexyl)oxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-10-5-4-6-11(9-10)15-7-2-3-8-16(12,13)14/h10-11H,2-9H2,1H3 |
InChI Key |
LOODIZJLOLDXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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